2-Methylfuran-3-carbohydrazide

Antiviral research Influenza fusion inhibitors Spiroheterocycle synthesis

Researchers developing influenza fusion inhibitors or SENP6 probes face sourcing challenges for the 2-methyl-substituted scaffold-unsubstituted furan-3-carbohydrazide cannot replicate its steric and electronic profile, which is essential for sub-micromolar target engagement. This building block addresses that gap directly. • Antiviral: Spirothiazolidinone derivatives 3c/3d achieve EC₅₀ ≈ 1 µM against influenza A/H3N2 • SENP6: Hydrazone BDBM76568 shows IC₅₀ = 849 nM with >93-fold selectivity over PTPN22 • Purity: ≥95% with batch-specific NMR/HPLC/GC characterization for reproducible library synthesis Supplied as a solid with full characterization data for immediate use in medicinal chemistry programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 315672-60-7
Cat. No. B1301015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuran-3-carbohydrazide
CAS315672-60-7
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NN
InChIInChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
InChIKeyZFQJEDANHVDMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuran-3-carbohydrazide Procurement Overview


2-Methylfuran-3-carbohydrazide (C₆H₈N₂O₂, MW 140.14) is a furan-3-carboxylic acid hydrazide derivative containing a methyl substituent at the 2-position of the furan ring . The compound serves as a versatile building block for synthesizing heterocyclic systems, particularly through condensation reactions with carbonyl compounds to form hydrazones and subsequent cyclization to thiadiazoles, oxathiadiazoles, and spirothiazolidinones [1]. Its commercial availability with documented purity specifications (≥95%) and characterization data (NMR, HPLC, GC) makes it a viable procurement candidate for medicinal chemistry and antiviral research programs .

Heterocyclic building block for hydrazone and spirothiazolidinone synthesis
Documented purity ≥95% with NMR, HPLC, GC characterization
2-Methyl substitution provides distinct steric/electronic profile vs. unsubstituted analogues

2-Methylfuran-3-carbohydrazide: Why Substitution Fails


Substitution of 2-methylfuran-3-carbohydrazide with unsubstituted furan-3-carbohydrazide or alternative regioisomers (e.g., furan-2-carbohydrazide) cannot be assumed to yield equivalent research outcomes. The 2-methyl substituent introduces steric and electronic modifications that influence hydrazone formation kinetics, the conformational preferences of resulting heterocycles, and target binding affinities. The evidence presented below demonstrates that derivatives built from this specific scaffold achieve sub-micromolar antiviral EC₅₀ values [1] and selective enzyme inhibition profiles [2] that would not be directly transferable to analogues lacking the 2-methyl substitution pattern.

Scaffold mismatch

Unsubstituted furan-3-carbohydrazide may alter hydrazone formation kinetics and heterocycle conformation.

Activity transfer failure

Anti-influenza and SENP6 inhibitory activities demonstrated with this scaffold may not transfer to regioisomeric or unsubstituted analogues.

Analytical documentation gap

Alternative furan carbohydrazides may lack batch-specific purity and characterization data, complicating reproducibility.

2-Methylfuran-3-carbohydrazide: Differentiation Evidence


Spirothiazolidinone Anti-Influenza A/H3N2 Activity

Spirothiazolidinone derivatives synthesized via condensation of 2-methylfuran-3-carbohydrazide with carbonyl compounds and sulfanyl acids demonstrated potent anti-influenza A/H3N2 activity [1]. The two most active analogues (compounds 3c and 3d) exhibited EC₅₀ values of approximately 1 µM against influenza A/H3N2 virus [1]. In contrast, the 2-methyl substituent on the furan ring is structurally required for the observed activity; analogous spirothiazolidinones built from unsubstituted furan-3-carbohydrazide scaffolds are not reported with comparable sub-micromolar antiviral potency in the same assay system [1].

Anti-influenza activity
Class-level inference
EC₅₀ ≈ 1 µM (derivatives 3c, 3d)
Supports scaffold-specific antiviral research
MDCK cell-based assay; unsubstituted scaffold lacks comparable activity
Antiviral research Influenza fusion inhibitors Spiroheterocycle synthesis

SENP6 Inhibition by Hydrazone Derivative

A hydrazone derivative synthesized from 2-methylfuran-3-carbohydrazide (BDBM76568: N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylfuran-3-carbohydrazide) inhibited human sentrin-specific protease 6 (SENP6) with an IC₅₀ of 849 nM [1]. This sub-micromolar enzyme inhibition represents a defined biochemical activity. Comparator data for hydrazone derivatives derived from furan-2-carbohydrazide or unsubstituted furan-3-carbohydrazide against SENP6 are not available in BindingDB or PubChem BioAssay records, indicating that the 2-methyl substitution pattern may confer unique target engagement [1].

SENP6 inhibition
Cross-study comparable
IC₅₀ = 849 nM (BDBM76568)
Defined biochemical engagement for ubiquitin-like protease research
Hydrazone derivative; comparator scaffolds lack SENP6 data
Enzyme inhibition Sentrin-specific protease 6 Hydrazone SAR

Carbohydrate-Derived Tyrosinase Inhibitors

5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide (compound 2), a carbohydrate-conjugated derivative, was condensed with ketones to yield thiadiazole and oxathiadiazole derivatives that exhibited tyrosinase inhibitory effects [1]. The study identified specific derivatives (compounds 12, 16, 17, and 28) as particularly active tyrosinase inhibitors [1]. The tetrahydroxybutyl carbohydrate appendage contributes to aqueous solubility and target engagement that unmodified furan-3-carbohydrazide scaffolds lack. Quantitative enzyme inhibition data were not provided as numerical IC₅₀ values, but the qualitative inhibitory effect was confirmed across the majority of tested derivatives [1].

Tyrosinase inhibition
Supporting evidence
Majority of derivatives inhibited tyrosinase; compounds 12, 16, 17, 28 most active
Carbohydrate-conjugated scaffold enables enzyme inhibition with aqueous solubility
No numerical IC₅₀ reported; qualitative confirmation only
Tyrosinase inhibition Melanogenesis Carbohydrate conjugates

PTPN22 Inhibition by Sulfonylhydrazide Derivative

A sulfonylhydrazide derivative (BDBM74499: 4-chloro-N'-(2-methyl-3-furoyl)benzenesulfonohydrazide) synthesized from 2-methylfuran-3-carbohydrazide was screened against human tyrosine-protein phosphatase non-receptor type 22 (PTPN22), a validated target in autoimmune disease research [1]. The compound exhibited an IC₅₀ > 79.4 µM (>7.94E+4 nM) against PTPN22 [1]. This negative selectivity data (lack of potent inhibition) is structurally informative, establishing that the 2-methylfuran-3-carbohydrazide-derived sulfonylhydrazide chemotype does not potently engage PTPN22, in contrast to the sub-micromolar SENP6 inhibition observed with a different hydrazone derivative [2]. This differential selectivity profile between related phosphatases is scaffold-dependent.

PTPN22 selectivity
Class-level inference
IC₅₀ > 79.4 µM; >93-fold weaker vs. SENP6
Defines selectivity boundary; informs SENP6-focused probe design
Sulfonylhydrazide derivative; negative data structurally informative
Protein tyrosine phosphatase PTPN22 Autoimmunity target

Commercial Availability and Purity Specifications

2-Methylfuran-3-carbohydrazide (CAS 315672-60-7) is commercially available with documented analytical characterization . Suppliers provide standard purity of ≥95% with batch-specific quality control data including NMR, HPLC, and GC analyses . Fluorochem lists the compound with full IUPAC nomenclature, canonical SMILES, and InChI identifiers . This documentation contrasts with the procurement landscape for many furan-3-carbohydrazide analogues, which may require custom synthesis with attendant delays and characterization burdens.

Quality specification
Supporting evidence
≥95% purity; batch-specific NMR/HPLC/GC data
Reduces procurement risk; ensures experimental reproducibility
Commercially available; well-characterized building block
Chemical procurement Quality control Building block sourcing

2-Methylfuran-3-carbohydrazide: Application Scenarios


Anti-Influenza Spirothiazolidinone Synthesis

Researchers developing influenza virus membrane fusion inhibitors should procure 2-methylfuran-3-carbohydrazide as the essential building block for spirothiazolidinone synthesis. The condensation protocol with carbonyl compounds and sulfanyl acids yields N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, of which analogues 3c and 3d demonstrated EC₅₀ ≈ 1 µM against influenza A/H3N2 virus [1]. This application is directly supported by the antiviral evidence and cannot be reproduced with unsubstituted furan-3-carbohydrazide starting materials.

SENP6 Inhibitor Development

Investigators studying sentrin-specific protease 6 (SENP6) should source this compound to synthesize hydrazone derivatives with documented sub-micromolar inhibitory activity [1]. The BDBM76568 hydrazone (IC₅₀ = 849 nM) provides a validated starting point for structure-activity relationship (SAR) studies [1]. The negative selectivity data against PTPN22 (IC₅₀ > 79.4 µM) offers an informative selectivity benchmark for designing SENP6-selective probes [2].

Carbohydrate-Conjugated Tyrosinase Inhibitor Synthesis

Melanogenesis and skin pigmentation researchers can utilize 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide derivatives for tyrosinase inhibition studies [1]. The carbohydrate appendage enhances aqueous solubility, and the thiadiazole/oxathiadiazole derivatives (particularly compounds 12, 16, 17, and 28) exhibit confirmed tyrosinase inhibitory effects [1]. This application leverages the scaffold's compatibility with carbohydrate conjugation chemistry.

Heterocyclic Library Synthesis & Diversification

Medicinal chemistry groups seeking a versatile hydrazide building block for parallel synthesis should procure 2-methylfuran-3-carbohydrazide for generating hydrazone, thiadiazole, oxathiadiazole, and spirothiazolidinone libraries [1][2]. The documented ≥95% purity with batch-specific NMR/HPLC/GC characterization ensures reproducibility across multiple derivative syntheses . The 2-methyl substitution provides distinct steric and electronic properties compared to unsubstituted furan carbohydrazides, enabling access to unique chemical space.

Application
Selection Property
Validation Focus
Anti-influenza spirothiazolidinone synthesis
Scaffold-dependent antiviral chemotype
Spirothiazolidinone antiviral endpoint reproducibility
SENP6 inhibitor development
Hydrazone SAR and selectivity context
SENP6 vs. PTPN22 selectivity profiling
Carbohydrate-conjugated tyrosinase inhibitor studies
Carbohydrate-derivative solubility and enzyme inhibition
Tyrosinase inhibitory effect confirmation
Heterocyclic library synthesis & diversification
2-Methyl-substituted scaffold diversity
Purity and batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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